ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
ETHYL 2-{4-[3-AMINO-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a hydroxy-methoxyphenyl group
Preparation Methods
The synthesis of ETHYL 2-{4-[3-AMINO-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the hydroxy-methoxyphenyl group. The final step involves esterification to form the ethyl acetate derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-{4-[3-AMINO-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. The amino and hydroxy-methoxyphenyl groups can form hydrogen bonds with proteins, affecting their structure and function. The pyrazole ring can interact with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
- ETHYL 2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
- 1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPANONE
- 4-HYDROXY-3-METHOXYPHENYL METHYL KETONE
Compared to these compounds, ETHYL 2-{4-[3-AMINO-1-(3-HYDROXY-4-METHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H21N3O6 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C17H21N3O6/c1-3-26-15(23)8-11-16(17(24)20-19-11)10(7-14(18)22)9-4-5-13(25-2)12(21)6-9/h4-6,10,21H,3,7-8H2,1-2H3,(H2,18,22)(H2,19,20,24) |
InChI Key |
OQCPDBCXZWKTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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